molecular formula C19H40S B1616379 Octadecylmethylsulfide CAS No. 40289-98-3

Octadecylmethylsulfide

Cat. No. B1616379
CAS RN: 40289-98-3
M. Wt: 300.6 g/mol
InChI Key: BNORDZYQJMGMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Octadecylmethylsulfide, also known as methyl octadecyl sulfide , is an organic compound with the molecular formula C₁₉H₄₀S .

  • It belongs to the class of alkyl sulfides and is commonly used in various applications.





  • Synthesis Analysis



    • The synthesis of octadecylmethylsulfide can be achieved through alkylation of a suitable sulfur-containing compound with an octadecyl halide (such as octadecyl chloride or octadecyl bromide).





  • Molecular Structure Analysis



    • Octadecylmethylsulfide consists of an alkyl chain (18 carbon atoms) attached to a methylsulfide group (CH₃-S-).

    • The structure is linear, with the sulfur atom bonded to the alkyl chain.





  • Chemical Reactions Analysis



    • Octadecylmethylsulfide is relatively inert and does not participate in many chemical reactions.

    • It can undergo oxidation to form a sulfoxide or sulfone, but this is not common.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point : Typically solid at room temperature.

      • Solubility : Insoluble in water, soluble in organic solvents.



    • Chemical Properties :

      • Stability : Stable under normal conditions.

      • Reactivity : Inert toward most reagents.






  • Safety And Hazards



    • Octadecylmethylsulfide is generally considered low in toxicity .

    • However, as with any chemical, proper handling and safety precautions are essential.




  • Future Directions



    • Further research could explore the use of octadecylmethylsulfide in surface coatings , lubricants , or polymer additives .

    • Investigate its potential in biomedical applications or green chemistry .




    properties

    IUPAC Name

    1-methylsulfanyloctadecane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H40S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2/h3-19H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BNORDZYQJMGMRG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCCSC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H40S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80336793
    Record name methyloctadecylsulfide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80336793
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    300.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Octadecylmethylsulfide

    CAS RN

    40289-98-3
    Record name methyloctadecylsulfide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80336793
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    In a 200 ml flask equipped with a stirrer and a calcium chloride dryer tube were charged 5.7 g of 1-octadecanthiol, 1.2 g of sodium methoxide and 30 ml of methanol, and the mixture was refluxed for 10 minutes. Then, 3.0 g of methyl iodide was added dropwise to the mixture and reflux was further contented for 30 minutes. The resulting mixture was poured into 200 ml of distilled water, and the resulting precipitate was collected by filtration under reduced pressure to obtain 6.0 g of methyloctadecylsulfide.
    Quantity
    5.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.2 g
    Type
    reactant
    Reaction Step One
    Quantity
    30 mL
    Type
    reactant
    Reaction Step One
    Quantity
    3 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    200 mL
    Type
    solvent
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Octadecylmethylsulfide
    Reactant of Route 2
    Reactant of Route 2
    Octadecylmethylsulfide
    Reactant of Route 3
    Reactant of Route 3
    Octadecylmethylsulfide
    Reactant of Route 4
    Reactant of Route 4
    Octadecylmethylsulfide
    Reactant of Route 5
    Reactant of Route 5
    Octadecylmethylsulfide
    Reactant of Route 6
    Reactant of Route 6
    Octadecylmethylsulfide

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.